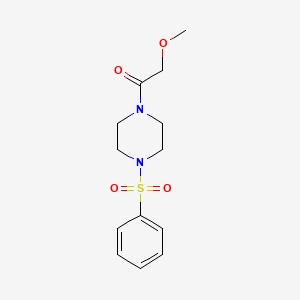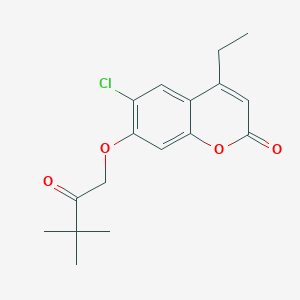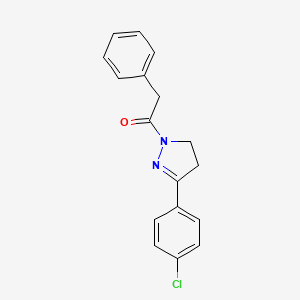![molecular formula C19H12O6 B5862945 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is a chemical compound that belongs to the family of flavonoids. It is a synthetic derivative of the natural flavonoid compound, baicalein, which is found in the roots of Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound has shown promising results in scientific research for its potential use as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Wirkmechanismus
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is not fully understood. However, it is believed to exert its effects through various pathways such as inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, it has neuroprotective effects and has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate in lab experiments include its high potency and specificity for its target pathways. It also has low toxicity and is relatively easy to synthesize. However, its limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate. These include:
1. Further studies on its mechanism of action to better understand how it exerts its effects.
2. Exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
4. Development of more efficient synthesis methods to improve its yield and purity.
5. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for further exploration. However, more research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesemethoden
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate involves the reaction of baicalein with furoic acid in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate has been extensively studied for its potential use in scientific research. It has shown promising results in various studies for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Eigenschaften
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-22-11-4-6-13-14-7-5-12(24-19(21)16-3-2-8-23-16)10-17(14)25-18(20)15(13)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZNAUPIEQOVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

